Sulfated vs. Non-Sulfated Binding Affinity
The sulfated Tyr63 residue provides a critical electrostatic enhancement to thrombin binding that is absent in the non-sulfated analog. Quantitative equilibrium binding studies demonstrate that non-sulfated Hir(54-65) binds to human thrombin with 7–17-fold lower affinity than the sulfated analog [1]. This affinity difference translates directly to functional potency; recombinant hirudin lacking sulfation at Tyr63 exhibits a 10-fold decrease in antithrombotic activity compared to native sulfated hirudin [2].
| Evidence Dimension | Thrombin binding affinity (fold difference) |
|---|---|
| Target Compound Data | Sulfated Hir(54-65) binds to human thrombin with Kd = 25 ± 2 nM |
| Comparator Or Baseline | Non-sulfated Hir(54-65) binds with 7–17-fold lower affinity |
| Quantified Difference | 7–17-fold higher affinity for sulfated vs. non-sulfated analog |
| Conditions | Fluorescence equilibrium binding assay with [5F]Hir(54-65)(SO3−) probe; human alpha-thrombin |
Why This Matters
Procurement of the non-sulfated fragment would yield significantly weaker thrombin inhibition, compromising assay sensitivity and requiring higher peptide concentrations that may introduce off-target effects.
- [1] Anderson PJ, Nesset A, Dharmawardana KR, Bock PE. Characterization of proexosite I on prothrombin. J Biol Chem. 2000;275(22):16435-16442. View Source
- [2] Volkova A, Semenyuk P. Tyrosine phosphorylation of recombinant hirudin increases affinity to thrombin and antithrombotic activity. Proteins. 2024;92(3):329-342. View Source
